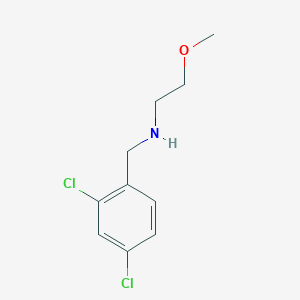

N-(2,4-dichlorobenzyl)-2-methoxyethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dichlorobenzyl)-2-methoxyethanamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a 2-methoxyethanamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-methoxyethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-dichlorobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

Reduction: Formation of 2-methoxyethylamine or 2-methoxyethanol derivatives.

Substitution: Formation of various substituted benzylamines or benzyl ethers.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2,4-dichlorobenzyl)-2-methoxyethanamine is structurally related to several pharmacologically active compounds. Its design is influenced by the need for agents that can modulate various biological pathways effectively.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. The modulation of neurotransmitter systems such as serotonin and norepinephrine is a common mechanism, suggesting that this compound could potentially influence mood disorders .

Antipsychotic Potential

There is emerging evidence supporting the role of this compound in treating schizophrenia and related disorders. Its activity as a GPR52 agonist may provide a novel therapeutic avenue for managing psychotic symptoms .

Pharmacological Insights

The pharmacological profile of this compound reveals its potential in various therapeutic areas.

Safety and Efficacy

Preliminary studies have assessed the safety profile of similar compounds, indicating a favorable outcome in terms of side effects compared to traditional treatments. Long-term studies are required to fully understand its efficacy and safety .

Case Studies

Several case studies have been conducted to evaluate the effects of this compound in clinical settings.

Mécanisme D'action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorobenzyl alcohol: A related compound with antiseptic properties, commonly used in throat lozenges.

2,4-Dichlorobenzylamine:

Uniqueness

N-(2,4-dichlorobenzyl)-2-methoxyethanamine is unique due to the presence of both the 2,4-dichlorobenzyl and 2-methoxyethanamine moieties, which confer distinct chemical and biological properties

Activité Biologique

N-(2,4-dichlorobenzyl)-2-methoxyethanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of two chlorine atoms on the benzyl ring significantly influences its biological properties.

The primary mechanism of action for this compound is believed to involve the inhibition of key enzymes in microbial metabolism. Similar compounds have been shown to disrupt ergosterol biosynthesis in fungi by inhibiting lanosterol 14-alpha-demethylase, leading to cell death in fungal species.

Biochemical Pathways

- Inhibition of Ergosterol Biosynthesis : This pathway is crucial for fungal cell membrane integrity.

- Impact on Bacterial Virulence : Some studies suggest that compounds with similar structures can inhibit the type III secretion system (T3SS) in bacteria, which is essential for their virulence .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate a broad spectrum of activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Streptococcus pyogenes | 0.5 mg/mL | Cell wall synthesis inhibition |

| Staphylococcus aureus | 1.0 mg/mL | Protein synthesis inhibition |

| Candida albicans | 0.25 mg/mL | Ergosterol biosynthesis inhibition |

These findings suggest that the compound can effectively inhibit both bacterial and fungal growth.

Case Studies

- Throat Lozenges Study : A clinical study investigated the effectiveness of lozenges containing 2,4-dichlorobenzyl alcohol (DCBA) and amylmetacresol (AMC), which share structural similarities with this compound. Results showed over 99.9% reduction in colony-forming units (CFUs) against pathogens like S. pyogenes within minutes of exposure, indicating rapid bactericidal action .

- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in pathogen load and improved survival rates post-infection with Salmonella enterica, highlighting potential therapeutic applications .

Safety and Toxicity Profile

The safety profile of this compound has been assessed in various studies:

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12/h2-3,6,13H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNOLUPGPEOIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.